molecular formula C15H26O2 B10753874 3,7-Epoxycaryophyllan-6-OL

3,7-Epoxycaryophyllan-6-OL

Cat. No.: B10753874
M. Wt: 238.37 g/mol
InChI Key: KSMZUKWIDPCGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Epoxycaryophyllan-6-OL is a caryophyllane-type sesquiterpenoid of significant interest in natural product and pharmacological research. This compound features a distinctive caryophyllane backbone functionalized with both an epoxy group bridging carbons 3 and 7 and a hydroxyl group at position 6. The specific combination of these oxygen-containing moieties is known to profoundly influence a molecule's physicochemical properties, solubility, and ability to interact with biological targets, suggesting potential for unique bioactivity . Research Value and Potential Mechanisms While direct research on this compound is emerging, its profile can be inferred from well-studied analogues like β-caryophyllene and β-caryophyllene oxide. The presence of both epoxy and hydroxyl groups positions this compound as a promising candidate for investigating several research avenues, including anti-inflammatory and analgesic pathways, potentially through modulation of the endocannabinoid system. The compound's functional groups may also contribute to antioxidant effects by mitigating oxidative stress, and it may demonstrate chemopreventive properties by blocking carcinogen-mediated damage or suppressing proliferation in certain cell lines . Applications and Usage This compound serves as a critical reference standard and investigative tool for researchers exploring the structure-activity relationships of caryophyllane sesquiterpenoids. It is ideal for use in assays screening for anti-inflammatory, antioxidant, and cytotoxic activities. Furthermore, it is a valuable compound for isolation and identification studies from natural sources, as related epoxycaryophyllanols have been identified in plants like Canna indica and marine organisms such as the gorgonian coral Rumphella antipathies . Product Information Cat. No.: B10753874 Molecular Formula: C 15 H 26 O 2 Molecular Weight: 238.37 g/mol IUPAC Name: 1,4,4,8-tetramethyl-12-oxatricyclo[6.3.1.0 2,5 ]dodecan-9-ol ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

1,4,4,8-tetramethyl-12-oxatricyclo[6.3.1.02,5]dodecan-9-ol

InChI

InChI=1S/C15H26O2/c1-13(2)9-11-10(13)5-7-15(4)12(16)6-8-14(11,3)17-15/h10-12,16H,5-9H2,1-4H3

InChI Key

KSMZUKWIDPCGBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C1CCC3(C(CCC2(O3)C)O)C)C

Origin of Product

United States

Occurrence and Distribution of 3,7 Epoxycaryophyllan 6 Ol in Biological Systems

Isolation Methodologies from Natural Sources

The isolation of 3,7-Epoxycaryophyllan-6-OL and related compounds requires a multi-step approach involving extraction from the biological matrix followed by sophisticated chromatographic separation techniques to achieve purification.

Extraction Techniques from Plant Biomass (e.g., Canna indica L.)

The initial step in isolating this compound from plant sources like the roots and rhizomes of Canna indica L. involves extraction using a suitable solvent. researchgate.net A common method is the use of a hydroalcoholic mixture to create an extract (HAE). researchgate.net This process is designed to draw out a wide range of phytochemicals, including sesquiterpenoids. The choice of solvent is critical, as it influences the types and concentrations of compounds in the final extract. celignis.com For non-volatile and more polar terpenoids, like those with hydroxyl groups, a more polar solvent such as methanol (B129727) or an ethanol/water mixture is often employed. nih.gov

General steps for extraction from plant biomass often include:

Grinding the plant material to a powder to increase surface area. nih.gov

Soaking the powdered material in a solvent, such as a hexane:ethyl acetate (B1210297) mixture or ethanol. nih.govrootsciences.com

Separating the solvent-terpene solution from the plant matter. rootsciences.com

Concentrating the extract, often under a stream of nitrogen, to remove the solvent. nih.gov

Alternative and more advanced extraction methods that can be applied to plant biomass include steam distillation, microwave-assisted extraction, and supercritical CO₂ extraction. rootsciences.commdpi.com Steam distillation is a traditional, solvent-free method suitable for volatile compounds. rootsciences.com Microwave-assisted extraction uses microwave energy to heat water within plant cells, causing them to rupture and release their contents into a solvent. rootsciences.com

Isolation from Marine Organisms (e.g., Rumphella antipathies and related epoxycaryophyllanols)

The gorgonian coral Rumphella antipathies has been identified as a rich source of caryophyllane-type sesquiterpenoids, including derivatives of epoxycaryophyllanol. researchgate.netmdpi.com Rumphellolide J, for instance, is an ester of 4β,8β-epoxycaryophyllan-5-ol, a closely related compound. researchgate.netunicam.it The isolation process from marine organisms typically begins with the collection of the organism, followed by extraction with organic solvents. The resulting crude extract contains a complex mixture of compounds from which the target molecules must be separated. mdpi.com Studies on R. antipathies have led to the isolation of numerous caryophyllane and clovane-type sesquiterpenoids. mdpi.com

Chromatographic Separation Strategies for Complex Mixtures

Following extraction, the purification of this compound from the crude extract relies on various chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase. nih.govphcog.com

A common strategy involves a combination of different chromatographic methods:

Column Chromatography: This is a fundamental technique where the extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or HP-20 resin. nih.govacs.org Different compounds move through the column at different rates depending on their interaction with the stationary phase, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for further purification of fractions obtained from column chromatography. acs.orgmdpi.com It utilizes a high-pressure pump to pass the solvent through the column, leading to better separation. Preparative HPLC is often used to isolate pure compounds in sufficient quantities for structural elucidation. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of samples. phcog.commdpi.com It is particularly effective for separating sesquiterpenoids. phcog.com The selection of a suitable two-phase solvent system is crucial for successful separation in HSCCC. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This analytical technique is used to identify and quantify the volatile and semi-volatile components in a mixture. nih.gov In the context of isolation, it helps to analyze the composition of different fractions and to identify the presence of the target compound.

The structural elucidation of the isolated pure compound is then typically performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govphcog.com

Table 1: Chromatographic Techniques for Sesquiterpenoid Isolation

TechniquePrincipleApplication in Isolation
Column Chromatography Separation based on differential adsorption to a solid stationary phase.Initial fractionation of crude extracts. acs.org
HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Purification of semi-pure fractions to obtain pure compounds. mdpi.com
HSCCC Liquid-liquid partition chromatography without a solid support.Separation of complex mixtures, especially for compounds prone to adsorption. phcog.commdpi.com
GC-MS Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.Analysis of fraction composition and identification of target compounds. nih.gov

Biosynthetic Pathways and Precursors

The formation of this compound in nature is a multi-step process involving enzymatic reactions that transform simpler precursor molecules into the complex sesquiterpene skeleton.

Enzymatic Transformations of Caryophyllene (B1175711) and its Epoxides

The biosynthesis of caryophyllane-type sesquiterpenoids originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). tandfonline.com The initial cyclization of FPP is catalyzed by sesquiterpene synthases (TPS), leading to the formation of various sesquiterpene backbones. mdpi.com In the case of the caryophyllane skeleton, β-caryophyllene is a key intermediate. mdpi.com

Further structural diversity is achieved through the action of other enzymes, particularly cytochrome P450 monooxygenases (CYPs). tandfonline.com These enzymes are responsible for introducing oxygen atoms into the sesquiterpene backbone, leading to the formation of hydroxylated and epoxidized derivatives. tandfonline.com For example, the epoxidation of β-caryophyllene yields caryophyllene oxide. researchgate.net Subsequent enzymatic transformations, likely involving epoxide hydrolases or other P450 enzymes, can lead to the formation of the epoxy and hydroxyl functionalities seen in this compound. The acid-catalyzed rearrangement of caryophyllene oxide can also produce various caryophyllanols, suggesting plausible non-enzymatic or enzyme-catalyzed pathways for the formation of these structures in nature. rtu.lv The synthesis of 4β,8β-epoxycaryophyllan-5-ol, a diastereomer of the core of the title compound, has been achieved from (-)-caryophyllene oxide through an epoxide rearrangement. nih.gov

Proposed Mechanistic Steps in Sesquiterpene Biogenesis Leading to Epoxycaryophyllane Skeletons

The biogenesis of sesquiterpenes is a cascade of reactions that often involves the formation of cationic intermediates, rearrangements, and carbocation quenching by water or other nucleophiles. mdpi.com The formation of the caryophyllane skeleton itself is a remarkable enzymatic feat.

The proposed mechanistic steps leading to the epoxycaryophyllane skeleton likely follow this general pathway:

Farnesyl Pyrophosphate (FPP) Ionization: The process begins with the enzyme-mediated removal of the pyrophosphate group from FPP, generating an allylic cation.

Cyclization: The farnesyl cation undergoes a series of intramolecular cyclizations to form the characteristic bicyclic caryophyllane ring system.

Epoxidation: A cytochrome P450 enzyme introduces an epoxide group across one of the double bonds of the caryophyllene backbone, forming caryophyllene oxide. researchgate.net

Hydroxylation and Internal Cyclization: Another enzymatic step, likely involving a P450 enzyme or an epoxide hydrolase, introduces a hydroxyl group. This is followed by or coupled with an intramolecular attack of an oxygen atom (either from a hydroxyl group or the initial epoxide) onto another carbon, forming the second ether linkage (the epoxy bridge) characteristic of the epoxycaryophyllane skeleton. The formation of 4β,8β-epoxycaryophyllan-5-ol from a triol intermediate via acid-catalyzed conversion supports the plausibility of such intramolecular cyclizations. nih.gov

The study of these biosynthetic pathways is often supported by theoretical studies and biomimetic synthesis, where chemical reactions are designed to mimic the proposed biological transformations. nih.govresearchgate.net

Table 2: Key Precursors and Intermediates in Epoxycaryophyllane Biosynthesis

CompoundClassRole
Farnesyl Pyrophosphate (FPP) IsoprenoidUniversal C15 precursor for all sesquiterpenes. tandfonline.com
β-Caryophyllene SesquiterpeneKey cyclic intermediate forming the caryophyllane skeleton. mdpi.com
Caryophyllene Oxide Epoxidized SesquiterpeneA common, oxidized derivative of β-caryophyllene and a likely precursor to more oxygenated caryophyllanoids. researchgate.net

Ecological Context and Biogeographical Distribution

The ecological role and geographical distribution of this compound are intrinsically linked to the organisms that produce it. As this compound has been putatively identified in Canna indica, its distribution would be tied to the native and cultivated regions of this plant species. Canna indica is native to the tropical and subtropical regions of the New World, from the southeastern United States south to northern Argentina.

In plants, sesquiterpenoids like β-caryophyllene, the likely precursor to this compound, often function as phytoalexins, playing a role in defense against herbivores and pathogens. mdpi.com They can also be involved in allelopathic interactions. mdpi.com The production of such compounds can be induced by biotic or abiotic stress, suggesting an ecological function in mediating interactions with the environment.

The occurrence of related caryophyllane sesquiterpenoids in marine organisms, such as the gorgonian coral Rumphella antipathes, points to a broader distribution of this class of compounds in marine ecosystems. nih.govresearchgate.net Rumphella species are found in the Indo-Pacific Ocean. nih.gov The isolation of various caryophyllanes from these corals suggests they may play a role in the chemical defense of the organism in its marine environment. nih.gov

The biogeographical distribution of organisms producing caryophyllane derivatives is extensive, spanning terrestrial plants and marine invertebrates. This wide distribution suggests that the biosynthetic pathways for these compounds have evolved in diverse lineages and ecosystems.

Structural Elucidation and Stereochemical Assignment of 3,7 Epoxycaryophyllan 6 Ol

Advanced Spectroscopic Techniques for Structural Characterization

The determination of the molecular structure of a compound like 3,7-Epoxycaryophyllan-6-OL relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, connectivity, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and a suite of two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: This technique would provide information about the chemical environment of each proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the coupling constants (J) would reveal the connectivity between neighboring protons. Key signals would be expected for the methyl groups, the protons adjacent to the hydroxyl group and the ether linkage, and the methylene (B1212753) and methine protons of the fused ring system.

¹³C NMR Spectroscopy: This experiment would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to distinguish between sp³-hybridized carbons in the cyclobutane (B1203170) and cyclononane (B1620106) rings, the carbon bearing the hydroxyl group, and the carbons of the epoxide ring.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the full molecular structure.

COSY: Would establish the proton-proton correlations, allowing for the tracing of the spin systems within the molecule.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the different spin systems and confirming the placement of quaternary carbons and functional groups.

A hypothetical data table for the expected NMR shifts of this compound, based on related structures, is presented below.

PositionHypothetical ¹³C NMR (δc)Hypothetical ¹H NMR (δH, multiplicity, J in Hz)
145.01.80 (m)
238.02.10 (m)
385.03.50 (d, J=4.0)
435.0-
540.01.60 (m), 1.75 (m)
675.04.20 (dd, J=8.0, 4.0)
788.0-
850.01.90 (m)
930.01.40 (m), 1.55 (m)
1025.01.30 (m), 1.50 (m)
1133.0-
1228.01.10 (s)
1322.01.05 (s)
1420.00.95 (s)
1515.01.20 (s)

Note: This data is illustrative and not based on experimentally verified results for this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₅H₂₆O₂), HRMS would provide a highly precise mass measurement, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer additional structural information, revealing characteristic losses of functional groups such as water (from the hydroxyl group) and other fragments related to the caryophyllane skeleton. For the related compound, 3,7-Epoxycaryophyllan-6-one (C₁₅H₂₄O₂), a precursor ion [M+NH₄]⁺ with an m/z of 254.2114 has been reported.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of the ether linkage within the epoxide would be confirmed by C-O stretching vibrations typically observed in the 1050-1250 cm⁻¹ region. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkane backbone.

Functional GroupExpected IR Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)
C-O Stretch (Ether/Epoxide)1050-1250
C-H Stretch (sp³ C-H)2850-3000
C-H Bend (CH₂, CH₃)1350-1480

Note: This data is illustrative and not based on experimentally verified results for this compound.

Chiroptical Methods for Stereochemical Determination

The caryophyllane skeleton contains multiple stereocenters, making the determination of its absolute stereochemistry a critical aspect of its characterization. Chiroptical methods are indispensable for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemical arrangement of the molecule. By comparing the experimentally measured ECD spectrum of this compound with the theoretically calculated spectra for all possible stereoisomers, the absolute configuration of the molecule can be unambiguously determined. This powerful technique provides a detailed picture of the three-dimensional structure of the molecule in solution.

X-ray Crystallography for Definitive Structural Confirmation

A definitive confirmation of the three-dimensional structure of this compound through X-ray crystallography has not been reported in the scientific literature surveyed. This technique, which provides precise information on bond lengths, bond angles, and stereochemistry, is crucial for the unambiguous assignment of a molecule's absolute configuration. The absence of a published crystal structure for this compound means that its exact solid-state conformation and intramolecular interactions remain unverified by this definitive method.

Chemical Synthesis and Semisynthesis of 3,7 Epoxycaryophyllan 6 Ol and Analogues

Total Synthesis Approaches to the Caryophyllane Framework

The total synthesis of molecules featuring the caryophyllane framework is a significant undertaking in organic chemistry. researchgate.net These strategies are crucial for providing access to natural products and their analogues when they are not available from natural sources and for confirming proposed structures. Synthetic chemists have developed elegant routes to construct the characteristic fused ring system of the caryophyllane core. nih.govmdpi.com These approaches often involve complex cyclization reactions to form the strained bicyclic system. sci-hub.se The research in this area contributes to the broader field by expanding the available chemical space around the caryophyllane scaffold. researchgate.net

Semisynthetic Strategies from Readily Available Precursors (e.g., (−)-Caryophyllene Oxide)

A more common and practical approach to obtaining caryophyllane derivatives is through semisynthesis, starting from abundant natural precursors. rtu.lv (−)-Caryophyllene oxide is a key starting material for many of these synthetic endeavors. researchgate.netnih.gov This sesquiterpenoid is readily available and possesses a pre-formed bicyclic core and functional handles (an epoxide and an exocyclic double bond) that can be selectively manipulated to yield a variety of complex products. researchgate.netnih.gov Its unique structure and restricted conformation allow for reagent-controlled transformations into a diverse array of rearranged products and natural product analogues. nih.gov

The epoxide ring of (−)-caryophyllene oxide is the focal point for a multitude of chemical transformations. Its reaction under different conditions leads to a cascade of rearrangements and functionalizations.

Acid-catalyzed reactions are particularly common. Treatment of caryophyllene (B1175711) oxide with aqueous sulfuric acid can yield a complex mixture of products. rsc.org Protonation of the epoxide can lead to the cleavage of the C(4)-O bond, forming a carbocation intermediate that can undergo various stabilizing reactions. researchgate.net These include 1,2-hydride shifts to form ketones, proton elimination to yield unsaturated alcohols, and transannular cyclizations that lead to stable tricyclic clovane structures. researchgate.net For instance, the acid-catalyzed hydration of caryophyllene oxide has been reported to produce clovanediol (B207012) as a product, alongside a rearranged epoxide. rsc.org Other studies have shown that isomerization over active alumina (B75360) can convert caryophyllene oxide into three isomeric unsaturated alcohols. cdnsciencepub.com In contrast, reactions under basic conditions, such as using lithium diisopropylamide (LDA), can selectively produce the exocyclic allylic alcohol. nih.gov

Starting MaterialReagents/ConditionsMajor ProductsReference
Caryophyllene oxideH₂SO₄, Acetone, H₂O, refluxRearranged epoxide, Hydrated 1,5-epoxide, Clovanediol rsc.org
Caryophyllene oxideActive AluminaIsomeric unsaturated alcohols cdnsciencepub.com
Caryophyllene oxideLDA, THF, refluxExocyclic allylic alcohol nih.gov
Caryophyllene oxidePh₃P, DEAD, HBr, H₂SO₄Tricyclic sesquiterpene derivatives researchgate.net

This table summarizes selected research findings on the rearrangement and hydration of caryophyllene oxide under various conditions.

Controlling the regioselectivity and stereoselectivity of reactions on the caryophyllene core is paramount for the synthesis of specific target molecules like 3,7-Epoxycaryophyllan-6-OL. The outcome of the reactions is highly dependent on the reagents and conditions used. researchgate.netnih.gov For example, the hydration of epoxide enantiomers can be highly regioselective and stereoselective, with the site of water attack being influenced by the specific enzyme or catalyst used. nih.gov

In the context of caryophyllene oxide, acidic treatment can lead to the formation of a tricyclic diol with a C4-C8 bridge. nih.gov Subsequent glycolic cleavage of this diol can selectively break the C4-C5 bond to reveal a seven-membered ring, demonstrating a high degree of regiocontrol in the functionalization sequence. nih.gov The ability to selectively generate specific intermediates, such as bridged ethers or diols, highlights the sophisticated level of control that can be achieved in manipulating the sesquiterpene core. nih.gov

Researchers are continually developing novel synthetic methods to access oxycaryophyllane structures. One such innovative strategy involves a retro-cycloisomerization event. nih.govchemrxiv.org This approach, triggered by activating the exocyclic double bond of (−)-caryophyllene oxide, can induce a ring expansion to form an eleven-membered monocyclic intermediate. nih.govchemrxiv.org This intermediate can then undergo further transformations, such as an intramolecular epoxide opening, to construct new bicyclic skeletons. chemrxiv.org This type of bioinspired synthesis provides access to unprecedented molecular frameworks and enhances the structural diversity of achievable products. chemrxiv.orgresearchgate.net

Derivatization Strategies and Analogue Generation

Once a core structure like this compound is synthesized, it can be further modified to generate a library of analogues for structure-activity relationship studies. The hydroxyl group is a common site for such derivatization.

The hydroxyl group at the C-6 position of this compound is a versatile handle for introducing new functional groups.

Esterification: This reaction involves converting the alcohol to an ester. A relevant example is the esterification of the analogue 4β,8β-epoxycaryophyllan-5-ol with (+)-rumphellaoic acid A. x-mol.com This biomimetic synthesis was achieved in high yield by converting the carboxylic acid to an acyl fluoride, which then reacted with the alkoxide of the alcohol to form the disesquiterpenoid ester, rumphellolide J. x-mol.com

Etherification: This process transforms the hydroxyl group into an ether. An example in the caryophyllane family is the synthesis of 8-methoxyisocaryolanol, which was achieved with a 60% yield through the methenolysis of caryophyllene oxide. researchgate.net

These derivatization strategies are essential for exploring the chemical and biological properties of this class of compounds.

Transformations of the Epoxide Ring

The epoxide moiety within the caryophyllane framework is a key functional group that enables a variety of chemical transformations, primarily through ring-opening reactions. These reactions can be initiated under either acidic or basic conditions, leading to the formation of different allylic alcohol regioisomers. The specific outcome is often dictated by the reaction conditions and the conformational constraints of the bicyclic system. researchgate.netacs.org

Under acidic conditions, the rearrangement of the epoxide in caryophyllene derivatives can be challenging. Attempts to produce the endocyclic allylic alcohol (9) from (−)-caryophyllene oxide (1) often result in inseparable mixtures with the exocyclic isomer (9a). acs.org A more selective approach involves a preliminary hydration of the exocyclic double bond of (−)-caryophyllene oxide (1). This yields a tertiary alcohol (10), which upon acid-mediated epoxide rearrangement, preferentially forms the endocyclic allylic alcohol (8). This selectivity is attributed to conformational changes induced by the initial hydration step. A common method for this rearrangement utilizes trimethylsilyl (B98337) chloride (TMSCl) in dichloromethane (B109758) (DCM), which acts as a Lewis acid to facilitate the epoxide ring-opening.

Conversely, basic conditions offer a highly selective route to the exocyclic allylic alcohol. nih.gov Treatment of (−)-caryophyllene oxide (1) with a strong base, such as lithium diisopropylamide (LDA) in refluxing tetrahydrofuran (B95107) (THF), leads almost exclusively to the formation of the exocyclic allylic alcohol (9a). nih.gov This high regioselectivity contrasts sharply with the results from acidic conditions. nih.gov

The mechanism of epoxide ring-opening generally proceeds via an SN2-type pathway. chemistrysteps.com With strong nucleophiles or bases, the attack occurs at the less sterically hindered carbon atom. chemistrysteps.comscribd.com In acid-catalyzed openings, the reaction proceeds via a transition state with significant carbocation character at the more substituted carbon, leading to attack at this position. chemistrysteps.comlibretexts.org The stereochemistry of the reaction results in an anti-periplanar arrangement of the incoming nucleophile and the departing oxygen atom, leading to inversion of configuration at the site of attack. chemistrysteps.com

Table 1: Regioselective Epoxide Rearrangement of Caryophyllene Derivatives

Starting Material Reagents and Conditions Major Product Product Type Reference
Tertiary Alcohol (10) Trimethylsilyl chloride (TMSCl), Dichloromethane (DCM), 0°C Allylic Alcohol (8) Endocyclic
(−)-Caryophyllene Oxide (1) Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), reflux Allylic Alcohol (9a) Exocyclic nih.gov

Synthesis of Bridged Ether and Tricyclic Derivatives

The functionalized caryophyllane skeleton, obtained from epoxide ring transformations, serves as a versatile platform for the synthesis of more complex molecular architectures, including bridged ethers and various tricyclic systems. nih.govacs.org

Synthesis of Bridged Ethers

Bridged ether structures, featuring an additional oxo-bridge, are found in several natural products. acs.org The synthesis of these compounds often relies on intramolecular cyclization reactions. One strategy involves the stereoselective epoxidation of an allylic alcohol intermediate, such as compound 8 , to form a new epoxide (7 ). acs.org This new epoxide can then undergo a regioselective intramolecular opening. For instance, treatment of epoxide 7 with an acid catalyst like m-CPBA can lead to the formation of rumphellolide K (4 ), which contains a novel C3/C8 oxo-bridge forming a tetrahydropyran (B127337) ring. acs.orgacs.org

Interestingly, the choice of reagent can direct the regioselectivity of this intramolecular epoxide opening. While acidic conditions yield the C3/C8 bridge, using a Lewis acidic reducing agent like DIBAL-H on the same epoxide (7 ) results in the formation of an isomeric diol (12 ) with a C4/C8 ether bridge. nih.gov

Another route to a bridged ether involves the acid-catalyzed cyclization of a triol intermediate. Treatment of triol 13 with hydrochloric acid leads to the formation of the natural product 4β,8β-epoxycaryophyllan-5-ol (15 ), which is a diastereomer of another bridged ether byproduct (11 ) sometimes formed during epoxide rearrangements. nih.govacs.org

Table 2: Synthesis of Bridged Ether Derivatives

Precursor Reagents and Conditions Product Bridge Type Reference
Epoxide (7) m-CPBA, DCM Rumphellolide K (4) C3-C8 acs.orgacs.org
Epoxide (7) DIBAL-H Diol (12) C4-C8 nih.gov
Triol (13) Hydrochloric acid (HCl) 4β,8β-Epoxycaryophyllan-5-ol (15) C4-C8 nih.govacs.org

Synthesis of Tricyclic Derivatives

The flexible nine-membered ring of the caryophyllane skeleton is amenable to transannular cyclizations, yielding rigid tricyclic structures. researchgate.net Acid-catalyzed isomerization of caryophyllene oxide is a known pathway to stable tricyclic clovane structures. researchgate.net

A targeted approach to tricyclic systems involves the acid-induced cationic cyclization of allylic alcohol intermediates. For example, treating the exocyclic allylic alcohol 9a with concentrated hydrochloric acid in diethyl ether initiates a reaction that forms a C4–C8 bridge, resulting in the tricyclic diol 16 . nih.govacs.org This reaction can produce side products, including a ketone (16a ) and an aldehyde (16b ), but conditions can be optimized to favor the desired diol. nih.govacs.org Such tricyclic intermediates are valuable as they can be further transformed, for instance, through glycolytic cleavage, to access different carbocyclic cores. nih.gov

Further chemical transformations on related systems have led to the synthesis of [4.3.2]propellane-containing alcohols, another class of tricyclic derivatives accessible from the caryophyllene oxide scaffold. rsc.org

Table 3: Synthesis of Tricyclic Derivatives

Precursor Reagents and Conditions Product Structural Feature Reference
Allylic Alcohol (9a) Concentrated HCl, Diethyl ether Tricyclic Diol (16) C4-C8 bridge nih.govacs.org
Caryophyllene Oxide (2) Acid catalysis Clovanes (e.g., 11-13) Tricyclic clovane skeleton researchgate.net

Investigation of Biological Activities and Mechanisms of Action of 3,7 Epoxycaryophyllan 6 Ol

Antimicrobial Research Perspectives

The antimicrobial potential of 3,7-Epoxycaryophyllan-6-OL and related compounds has been evaluated against a variety of microorganisms. Essential oils containing caryophyllane-type sesquiterpenoids have demonstrated a range of antimicrobial effects. nih.govnih.gov The unique structural features of this compound, specifically its epoxy and hydroxyl groups, are thought to contribute to its bioactivity.

Studies have investigated the antibacterial activity of compounds structurally similar to this compound. For instance, β-caryophyllene has shown antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov The antibacterial action of such compounds is often attributed to their ability to disrupt the bacterial cell wall or membrane. mdpi.com Research on essential oils containing caryophyllene (B1175711) derivatives has indicated activity against both Gram-positive and Gram-negative bacteria, although susceptibility can vary. smujo.idscholarsresearchlibrary.com For example, some studies have shown higher activity against S. aureus and Bacillus subtilis and less against Escherichia coli and Pseudomonas aeruginosa. smujo.id The minimum inhibitory concentration (MIC) is a key parameter in these assessments, with lower values indicating greater potency. nih.gov

Table 1: Antibacterial Activity of Related Sesquiterpenes

Compound Bacterial Strain Activity Reference
β-caryophyllene Staphylococcus aureus MIC: 3 ± 1.0 µM nih.gov
Essential Oil (Inula viscosa) Klebsiella pneumoniae Inhibition zone: 24mm scholarsresearchlibrary.com
Essential Oil (Inula viscosa) Pseudomonas aeruginosa Inhibition zone: 21mm scholarsresearchlibrary.com

This table is for illustrative purposes and contains data on related compounds to provide context for the potential antibacterial activity of this compound.

The antifungal properties of caryophyllane-type sesquiterpenes have also been a focus of research. For example, β-caryophyllene has demonstrated more pronounced antifungal activity than the standard drug kanamycin (B1662678) against Trichophyton reesei. nih.gov Essential oils rich in sesquiterpenes have shown efficacy against various fungal species, including the phytopathogen Botrytis cinerea and the human pathogen Trichophyton rubrum. scielo.org.mxscielo.br The antifungal activity is often evaluated by measuring the inhibition of fungal growth and spore germination. scielo.org.mx

The mechanisms by which sesquiterpenes like this compound inhibit microbial growth are multifaceted. A primary proposed mechanism is the disruption of the microbial cell membrane's integrity. mdpi.com This can lead to increased permeability, leakage of intracellular components such as nucleic acids and proteins, and ultimately, cell lysis. mdpi.comnih.gov Some terpene alcohols have been shown to cause depolarization of the cell membrane, affecting cellular metabolic activity and ATP production. nih.gov Other potential mechanisms include the inhibition of cell wall synthesis, disruption of cellular energy generation, and interference with nucleic acid and protein synthesis. mdpi.commdpi.com

Anti-inflammatory Research Framework

Chronic inflammation is implicated in a wide range of diseases. mdpi.comnih.gov Natural compounds are being increasingly investigated for their potential to modulate inflammatory responses with fewer side effects. mdpi.com

Research into the anti-inflammatory effects of related compounds often focuses on key signaling pathways involved in the inflammatory response. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the production of pro-inflammatory mediators. mdpi.comd-nb.info Upon stimulation by agents like lipopolysaccharide (LPS), these pathways are activated in immune cells such as macrophages, leading to the transcription and release of inflammatory cytokines. mdpi.comnih.gov The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in immune responses and inflammation. mdpi.com Compounds that can inhibit the activation of these pathways are considered to have significant anti-inflammatory potential. d-nb.infonih.gov

The anti-inflammatory activity of a compound is often assessed by its ability to reduce the production of key inflammatory mediators. These include nitric oxide (NO), prostaglandins (B1171923) (like PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govnih.gov Overproduction of these molecules contributes to the progression of inflammatory diseases. nih.govnih.gov Studies on various natural compounds have demonstrated their capacity to dose-dependently decrease the levels of these mediators in LPS-stimulated macrophage cell lines, such as RAW 264.7. nih.govnih.govscielo.br This reduction is often a result of the downregulation of the enzymes responsible for their synthesis, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Table 2: Effects of Natural Compounds on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound/Extract Mediator Inhibited Effect Reference
7-hydroxyflavone NO, PGE2, TNF-α, IL-6 Dose-dependent reduction nih.gov
7,8-dihydroxyflavone NO, PGE2, TNF-α, IL-6 Dose-dependent reduction nih.gov
Hosta plantaginea flavonoids NO, TNF-α, PGE2, IL-1β, IL-6 Potent inhibition nih.gov

This table presents data on other natural compounds to illustrate the common methodologies and endpoints in anti-inflammatory research relevant to the study of this compound.

Antioxidant Activity Research

Research into the antioxidant properties of sesquiterpenoids, particularly those with a caryophyllane skeleton, often involves evaluating their ability to neutralize reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of these harmful free radicals and the body's ability to counteract them, leading to cellular damage implicated in various chronic diseases. nih.govnih.govfrontiersin.org While direct studies on this compound are limited, the antioxidant potential of its parent compounds, β-caryophyllene and caryophyllene oxide, has been investigated, providing a framework for its potential activities.

Antioxidant capacity is commonly assessed using radical scavenging assays. These methods measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thus neutralizing it. mdpi.com Key assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This widely used method employs the stable free radical DPPH, which has a deep violet color. mdpi.comnih.gov When reduced by an antioxidant, the color fades to yellow, and the change in absorbance is measured spectrophotometrically. nih.govresearchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : This assay involves the generation of the blue-green ABTS radical cation. The ability of a test compound to quench this color is indicative of its scavenging potential. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assay : This method assesses a compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a reaction that signifies antioxidant power. researchgate.netresearchgate.net

Studies on essential oils containing caryophyllene oxide have demonstrated radical scavenging activity using these methods. jocpr.com For instance, β-caryophyllene has been shown to significantly reduce markers of oxidative stress, such as lipid peroxidation and protein carbonyl levels, in animal models of type-2 diabetes. nih.gov It also mitigates oxidative stress in the nervous system by restoring antioxidant enzymes and inhibiting lipid peroxidation. mdpi.com These findings suggest that the caryophyllane skeleton is a viable scaffold for antioxidant activity. The presence of the epoxy and hydroxyl groups on this compound may influence its ability to participate in these radical-quenching reactions, a hypothesis that warrants direct experimental investigation.

Beyond direct radical scavenging, antioxidants can bolster the body's endogenous defense systems. medcraveonline.comompj.org These systems are broadly categorized as enzymatic and non-enzymatic. frontiersin.org

Enzymatic Defenses:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). frontiersin.orgompj.org

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. frontiersin.orgompj.org

Glutathione (B108866) Peroxidase (GPx): This family of enzymes reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione as a cofactor. frontiersin.orgmdpi.com

Non-Enzymatic Defenses:

Glutathione (GSH): This tripeptide is a crucial cellular antioxidant that can directly scavenge free radicals and is a key substrate for the GPx enzymes. medcraveonline.commdpi.com The glutathione system, which also includes glutathione reductase (GR), maintains a high cellular ratio of reduced GSH to its oxidized form (GSSG). medcraveonline.commdpi.com

Research on β-caryophyllene demonstrates its ability to enhance these cellular defenses. In diabetic rats, treatment with β-caryophyllene led to increased levels of SOD, CAT, and GPx in skeletal muscle. nih.gov Similarly, in a model of Parkinson's disease, β-caryophyllene helped restore antioxidant enzymes and increased levels of glutathione (GSH). mdpi.com This suggests that compounds with a caryophyllane structure may not only act as direct scavengers but also upregulate the expression and activity of the cell's own protective machinery. The specific structure of this compound, with its additional functional groups compared to β-caryophyllene, could potentially modulate these interactions with cellular pathways, highlighting an area for future research.

Enzyme Inhibition Studies

Butyrylcholinesterase (BuChE) is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. acs.org Inhibition of BuChE is considered a therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. acs.org Investigations into (-)-caryophyllene oxide and its microbially transformed derivatives have revealed significant BuChE inhibitory activity. acs.orgindexcopernicus.com

A study involving the microbial transformation of (-)-caryophyllene oxide (1) produced several hydroxylated and rearranged derivatives. acs.orgacs.org These compounds were then evaluated for their ability to inhibit BuChE. While the parent compound, (-)-caryophyllene oxide, showed modest activity, several of its metabolites displayed stronger inhibition. acs.org This indicates that the addition of functional groups, particularly hydroxyl moieties, to the caryophyllane skeleton can enhance its interaction with the active site of the BuChE enzyme. acs.org

For example, compound 7 ((1R,4R,5R,8S,9S)-4,5-epoxycaryophyllan-13-ol), a structural analogue of this compound, showed improved activity over the parent compound. acs.org The data suggests that the position and accessibility of the hydroxyl group are important for inhibitory potential. acs.org

Table 1: Butyrylcholinesterase (BuChE) Inhibitory Activity of (-)-Caryophyllene Oxide and its Derivatives. acs.orgacs.org
CompoundStructure NameIC₅₀ (µM)
(-)-Caryophyllene oxide (1)(1R,4R,5R,9S)-4,5-Epoxycaryophyllan-8(13)-ene94.6 ± 2.1
Compound 2(1R,4R,5R,9S)-4,5-Dihydroxycaryophyllan-8(13)-ene45.7 ± 1.1
Compound 5(1R,4R,5R,9S,11S)-4,5-Epoxycaryophyllan-8(13)-en-14-ol10.9 ± 0.2
Compound 7(1R,4R,5R,8S,9S)-4,5-Epoxycaryophyllan-13-ol26.37 ± 0.4
Compound 8(1R,4R,5R,8S,9S,13S)-Caryolane-5,8,13-triol23.6 ± 0.1
Galanthamine (B1674398) HBrPositive Control8.5 ± 0.01

The caryophyllane scaffold has shown potential for interacting with other enzyme systems beyond cholinesterases. One such target is α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage hyperglycemia, making it a target for type 2 diabetes treatment. researchgate.net

A study focused on creating new meroterpene-like compounds by combining β-caryophyllene with other natural moieties explored their inhibitory activity against α-glucosidase. researchgate.net Several of the synthesized compounds, which feature the caryophyllane core, demonstrated potent inhibition, with many being significantly more active than the standard drug acarbose. researchgate.net The most potent compound from this series exhibited an IC₅₀ value of 3.56 µM and was found to bind to the enzyme and alter its secondary structure. researchgate.net This suggests that the caryophyllane skeleton can be effectively utilized to design inhibitors for enzymes involved in metabolic diseases.

Table 2: α-Glucosidase Inhibitory Activity of Selected Meroterpene-Like Compounds Derived from β-Caryophyllene. researchgate.net
CompoundDescriptionIC₅₀ (µM)
Compound 7Meroterpene-like derivative of β-caryophyllene3.56 ± 0.11
AcarbosePositive Control58.19 ± 1.22
GenisteinPositive Control54.74 ± 0.76

Other potential enzyme targets for caryophyllane derivatives could include lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov The diverse biological activities reported for caryophyllene-related compounds suggest that this compound could interact with a range of enzymes, a prospect that invites broader screening studies. researchgate.net

Structure-Activity Relationship (SAR) Studies on this compound and Related Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. For caryophyllane-type sesquiterpenoids, SAR insights can be gleaned from comparing the activities of various natural and synthetic analogues.

The research on the butyrylcholinesterase (BuChE) inhibitory activity of (-)-caryophyllene oxide derivatives provides a clear example of SAR. acs.org The parent compound, (-)-caryophyllene oxide (1), has a relatively high IC₅₀ value, indicating weak inhibition. However, structural modifications lead to significant changes in activity:

Hydroxylation: The introduction of hydroxyl (-OH) groups generally enhances inhibitory activity. For instance, compound 2 (a diol) is more than twice as potent as the parent compound. Compound 7 ((1R,4R,5R,8S,9S)-4,5-epoxycaryophyllan-13-ol), which is a saturated analogue with a hydroxyl group, is also significantly more active. acs.org This suggests that the hydroxyl group can form key hydrogen bonds within the enzyme's active site. acs.org

Position of Hydroxyl Group: The location of the -OH group is critical. Compound 5 , with a hydroxyl group at C-14, is the most potent inhibitor in the series (IC₅₀ = 10.9 µM), nearing the potency of the galanthamine standard. acs.orgacs.org This highlights the specific spatial requirements for optimal interaction with the enzyme.

Epoxide Ring: The presence of the epoxide ring appears to influence the molecule's conformation and may create steric hindrance, potentially limiting the access of other functional groups to the enzyme's binding pocket. acs.org

Skeletal Rearrangement: Compounds with a rearranged caryolane skeleton, such as the triol 8 , also show good activity (IC₅₀ = 23.6 µM), indicating that the core bicyclic structure can be modified while retaining or even enhancing bioactivity, provided key interacting groups like hydroxyls are favorably positioned. acs.org

These findings suggest that for this compound, the specific locations of the epoxy bridge (C3-C7) and the hydroxyl group (C6) would be the primary determinants of its activity. Its unique epoxy linkage, different from the more common 4,5-epoxide, and the position of the hydroxyl group on the seven-membered ring, present a distinct structural profile. This profile could lead to novel interactions with enzyme targets, a hypothesis that can only be confirmed through direct synthesis and biological evaluation of this compound.

Impact of Epoxide Position and Stereochemistry on Bioactivity

The presence, position, and stereochemistry of an epoxide ring on the caryophyllane skeleton are critical determinants of a molecule's biological activity. The epoxide group, a three-membered ring containing an oxygen atom, introduces ring strain and polarity, rendering it a reactive site for nucleophilic attack, which can lead to interactions with biological macromolecules.

In caryophyllane derivatives, the stereochemistry of the epoxide ring significantly influences biological outcomes. Biological systems are inherently chiral, and thus stereoisomers of a drug can exhibit markedly different therapeutic and toxicological effects nih.govnih.gov. For many chiral compounds, the biological activity resides predominantly in one enantiomer nih.gov. While direct studies on the 3,7-epoxy configuration of this compound are not available, the broader principles of stereoselectivity in bioactivity are well-established. The specific spatial arrangement of the epoxide ring in this compound would dictate its ability to bind to specific receptor sites or enzymes, thereby defining its biological function.

Under acidic conditions, such as those found in certain biological microenvironments, the epoxide ring can be protonated, making it a better leaving group and facilitating ring-opening reactions mdpi.com. The regioselectivity of this ring-opening (i.e., which carbon-oxygen bond breaks) is influenced by the substitution pattern around the epoxide. Typically, nucleophilic attack occurs at the more substituted carbon, leading to the formation of diol products mdpi.com. This reactivity is a key aspect of the mechanism of action for many epoxidized natural products.

Role of the Hydroxyl Group in Biological Interactions

The hydroxyl (-OH) group is a crucial functional group that significantly influences the biological activity of natural products. Its presence can increase a molecule's polarity, affecting its solubility, membrane permeability, and ability to form hydrogen bonds with biological targets such as proteins and DNA nih.gov.

The position and number of hydroxyl groups can dramatically alter bioactivity. For instance, studies on flavonoids have shown that an increased degree of hydroxylation is associated with stronger inhibitory effects on enzymes like α-glucosidase and α-amylase journalspress.com. The hydroxyl group is often a key player in the antioxidant activity of phenolic compounds, acting as a hydrogen donor to neutralize free radicals tandfonline.com. In the context of the caryophyllane skeleton, the addition of a hydroxyl group can enhance bioactivity compared to the non-hydroxylated parent compound. For example, the biotransformation of caryophyllene oxide can yield hydroxylated derivatives with significantly more potent enzyme inhibitory activity. One such derivative, 14-hydroxy methyl caryophyllene oxide, showed substantially stronger inhibition of the butyrylcholinesterase enzyme than caryophyllene oxide itself chemsrc.com.

In this compound, the hydroxyl group at the C-6 position would be expected to participate in hydrogen bonding, potentially enhancing its binding affinity to specific receptors or enzymes. This functional group may also serve as a site for metabolic transformations, such as glucuronidation or sulfation, which would affect the compound's bioavailability and excretion. The interplay between the hydroxyl group and the nearby epoxide ring likely results in a unique electronic and steric profile that would define its specific biological interactions.

Comparative Analysis with Caryophyllene Oxide and Other Caryophyllane Derivatives

A comparative analysis of this compound with its more studied relatives, particularly caryophyllene oxide, provides insight into its potential biological profile. Caryophyllene oxide, which possesses a 4,5-epoxide ring and lacks a hydroxyl group, is known for a range of biological activities, including analgesic, anti-inflammatory, and anticancer effects nih.govms-editions.cl.

The primary structural differences between this compound and caryophyllene oxide are the position of the epoxide ring and the presence of a hydroxyl group in the former. These differences are expected to lead to distinct biological activities. The hydroxyl group in this compound likely increases its water solubility and potential for receptor binding compared to the more lipophilic caryophyllene oxide nih.gov. Conversely, caryophyllene oxide's mechanism of action is partly attributed to its ability to modulate key signaling pathways in cancer cells, such as the MAPK and PI3K/AKT/mTOR pathways, an activity that has not been investigated for this compound ms-editions.cl.

Other related caryophyllane derivatives, such as those isolated from marine organisms like the gorgonian Rumphella antipathes, exhibit diverse structures and bioactivities, including anti-inflammatory properties acs.org. For example, 4β,8β-epoxycaryophyllan-5-ol, a structural isomer of the title compound, has been synthesized from caryophyllene oxide, highlighting the chemical diversity accessible from the caryophyllane skeleton acs.org. The varied biological activities of these related compounds underscore the principle that small changes in the position of functional groups can lead to significant differences in biological effects.

Table 1: Comparative Overview of this compound and Related Compounds

Compound Name Key Structural Features Reported/Potential Biological Activities
This compound 3,7-epoxide, 6-hydroxyl group No significant anti-cryptosporidial activity reported frontiersin.org. Potential for other activities based on functional groups.
Caryophyllene Oxide 4,5-epoxide, no hydroxyl group Anti-inflammatory, analgesic, anticancer, antifungal nih.gov.
β-Caryophyllene Endocyclic and exocyclic double bonds, no epoxide or hydroxyl Anti-inflammatory, antioxidant, neuroprotective tandfonline.com.
4β,8β-Epoxycaryophyllan-5-ol 4,8-epoxide, 5-hydroxyl group Natural product, synthesized intermediate; specific bioactivity not detailed in provided sources acs.org.

| 14-hydroxy methyl caryophyllene oxide | 4,5-epoxide, 14-hydroxyl group | Potent butyrylcholinesterase inhibitor chemsrc.com. |

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4β,8β-Epoxycaryophyllan-5-ol
Antipacid A
Apigenin
β-Caryophyllene
Caryophyllene Oxide
Chrysin
Elemicine
Eudesm-7(11)-en-4-ol
Fisetin
Kaempferol
Myricetin
9-epi-(E)-caryophyllene
Quercetin
Rumphellaone A
Rumphellolide K
Safrole
Sesquicineole
Spathulenol

Analytical Methodologies for Detection and Quantification of 3,7 Epoxycaryophyllan 6 Ol in Complex Matrices

Chromatographic Techniques for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Extracts

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 3,7-Epoxycaryophyllan-6-OL. mdpi.com This method offers high-resolution separation and definitive identification based on the mass-to-charge ratio of fragmented ions. chromatographyonline.com

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column, often coated with a stationary phase like DB-1, DB-5, or CPSil 5, separates compounds based on their boiling points and interactions with the stationary phase. researchgate.net For sesquiterpenoids, the temperature of the injection port is a critical parameter, as high temperatures can cause chemical rearrangements. mdpi.com

Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer. Electron ionization (EI) is a common method that bombards the molecules with electrons, causing them to fragment in a reproducible manner. chromatographyonline.com The resulting mass spectrum, a unique "fingerprint" of the molecule, can be compared against spectral libraries for identification. nih.govorientjchem.org The presence of this compound has been noted in GC/MS metabolomics libraries, indicating its utility as a potential biomarker in plant studies. scribd.com

Table 1: GC-MS Parameters and Findings for Sesquiterpenoid Analysis

ParameterTypical Value/ConditionSignificance in this compound AnalysisReference
Column TypeFused-silica capillary (e.g., DB-5, HP-5MS)Provides high-resolution separation of isomeric sesquiterpenoids. researchgate.net
Injection TemperatureVariable (e.g., 250 °C), requires optimizationCrucial to prevent thermal degradation or rearrangement of the analyte. mdpi.com
Ionization ModeElectron Ionization (EI)Generates reproducible fragmentation patterns for library matching. chromatographyonline.com
Identification MethodComparison of retention indices and mass spectra with librariesEnables confident identification of the compound. orientjchem.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HR-LC/MS-MS) for Non-Volatile Components

For the analysis of non-volatile or thermally labile compounds within a matrix, liquid chromatography-mass spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution (HR-LC/MS-MS) variants are the methods of choice. mdpi.comusda.gov These techniques are particularly useful for analyzing crude extracts without extensive cleanup. nih.gov

In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. nih.gov For a compound like this compound, a reversed-phase column, such as a C18 column, is commonly employed. nih.gov

The eluent from the LC column is then introduced into the mass spectrometer. Ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are used to generate ions from the non-volatile analytes. usda.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and structural information by isolating a precursor ion and subjecting it to collision-induced dissociation to produce product ions. nih.gov High-resolution mass spectrometry (HR-LC/MS-MS) allows for the determination of the elemental composition of a molecule with high accuracy, aiding in the identification of unknown compounds. researchgate.net For instance, HR-LC/MS-MS analysis of Canna indica L. roots and rhizomes identified 3,7-epoxycaryophyllan-6-one as a major phytochemical. researchgate.netresearchgate.net

Table 2: LC-MS Parameters for the Analysis of Caryophyllane Sesquiterpenoids

ParameterTypical ConditionRelevance for this compoundReference
ColumnReversed-phase C18Effective for separating moderately polar sesquiterpenoids. nih.gov
IonizationESI, APCISuitable for non-volatile compounds, producing protonated molecules [M+H]+. researchgate.net
DetectionMS/MS, HR-MSProvides structural confirmation and accurate mass for unambiguous identification. nih.govresearchgate.net
Precursor Ion (m/z)237.1849 [M+H]+ for a related compound, 3,7-Epoxycaryophyllan-6-oneSpecific to the target analyte for selective analysis. nih.gov

Spectroscopic Detection Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information and can be used for quantification, complementing the data obtained from chromatographic methods.

NMR-based Quantification and Metabolomics Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including this compound. nih.gov One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms in the molecule. researchgate.netmdpi.comlibretexts.org Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal connectivity between atoms, which is crucial for establishing the complete structure. nih.govresearchgate.net

NMR is also a powerful technique for quantitative analysis (qNMR) because the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the concentration of an analyte using an internal standard. nih.gov In the context of metabolomics, NMR-based profiling can provide a comprehensive snapshot of the metabolites present in a sample, including caryophyllane sesquiterpenoids. medscape.comresearchgate.netmdpi.com

Table 3: Hypothetical ¹³C and ¹H NMR Data for this compound

Carbon PositionHypothetical ¹³C Chemical Shift (δ ppm)Hypothetical ¹H Chemical Shift (δ ppm)Key HMBC Correlations
C-3~70-80--
C-6~70-80~3.5-4.5 (CH-OH)H-6 to C-5, C-7
C-7~60-70--

Hyphenated Techniques (e.g., LC-NMR) for Comprehensive Analysis

Hyphenated techniques that couple a separation method with a spectroscopic method, such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), offer the ability to obtain structural information on individual components of a complex mixture without the need for prior isolation. nih.govnih.gov In an LC-NMR setup, the eluent from the LC column flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of the separated compounds. researchgate.net This is particularly valuable for the analysis of complex natural product extracts where multiple isomers may be present. researchgate.net The combination of LC-PDA-HRMS-SPE-NMR has been successfully used to identify new caryophyllane sesquiterpenoids. researchgate.net

Advanced Sample Preparation and Derivatization for Enhanced Detection

The quality of analytical results is highly dependent on the sample preparation method. Advanced extraction techniques aim to efficiently isolate the target analytes from the matrix while minimizing the co-extraction of interfering substances. ipp.ptnih.govnih.govunimib.itresearchgate.net For plant materials, methods like microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) offer advantages over traditional methods in terms of speed and efficiency. ipp.ptnih.govunimib.it Sample preparation often involves drying and grinding the material to increase the surface area for extraction. ipp.ptnrel.gov

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for GC-MS analysis. spectroscopyonline.com For compounds containing hydroxyl groups like this compound, silylation is a common derivatization technique. nih.govmdpi.com This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the compound, and often leading to more characteristic mass spectral fragmentation. nih.govmdpi.com

Future Research Directions and Translational Perspectives

Exploring Novel Biological Activities and Targets

The caryophyllane skeleton is a well-established pharmacophore, with many derivatives exhibiting a wide range of biological activities, including chemopreventive, anti-inflammatory, and cytotoxic properties. nih.govresearchgate.net For instance, β-caryophyllene oxide is known for its anti-inflammatory and analgesic effects, while other related compounds have shown potential in modulating cellular pathways relevant to cancer. researchgate.netnih.gov

Future research should focus on a comprehensive screening of 3,7-Epoxycaryophyllan-6-ol to uncover its unique bioactivity profile. The presence of the 3,7-epoxy ring, in conjunction with the hydroxyl group at the C-6 position, introduces specific stereochemical and electronic features that could lead to novel interactions with biological targets. Initial investigations could explore its potential in areas where other caryophyllanes have shown promise:

Anti-inflammatory Activity: Evaluating its ability to modulate inflammatory pathways, such as inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenases.

Anticancer Properties: Screening against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects. nih.gov Further studies could investigate its influence on apoptosis, cell cycle regulation, and angiogenesis.

Neuromodulatory Effects: Given that some sesquiterpenoids interact with the central nervous system, exploring the activity of this compound on neuronal receptors, such as cannabinoid receptor type 2 (CB2), could be a valuable avenue. nih.gov

Identifying the specific molecular targets of this compound will be crucial. Techniques such as affinity chromatography, proteomics-based target identification, and cellular thermal shift assays (CETSA) could be employed to pinpoint its binding partners, providing a foundation for understanding its mechanism of action.

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

The sustainable production of complex natural products is a significant challenge in modern chemistry. Chemoenzymatic synthesis and biocatalysis offer green and efficient alternatives to traditional multi-step chemical syntheses. nih.gov These approaches leverage the high selectivity (chemo-, regio-, and stereoselectivity) of enzymes or whole microbial cells to perform difficult chemical transformations under mild conditions. researchgate.net

Future research should aim to develop a sustainable synthetic route to this compound using these methods. A plausible strategy would involve:

Utilizing Abundant Precursors: Starting with readily available and inexpensive sesquiterpenes like β-caryophyllene or caryophyllene (B1175711) oxide, which are major constituents of many essential oils. rtu.lv

Enzyme Discovery and Engineering: Identifying or engineering enzymes, such as cytochrome P450 monooxygenases, dioxygenases, or epoxide hydrolases, that can catalyze the specific oxidation and epoxidation steps required to form the 3,7-epoxy and 6-ol functionalities. Fungal biotransformation has proven effective for modifying the caryophyllene skeleton, yielding various hydroxylated and rearranged products. acs.org

Whole-Cell Biocatalysis: Employing engineered microbial hosts (e.g., E. coli or Saccharomyces cerevisiae) or specific fungal strains that can perform multiple reaction steps, potentially converting a simple precursor directly to the target molecule. researchgate.netrsc.org This approach can circumvent the need for costly enzyme purification.

Developing a robust biocatalytic process would not only ensure a sustainable supply of this compound for further research but also open possibilities for producing novel analogues through combinatorial biosynthesis.

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery and understanding complex chemical phenomena. For a molecule like this compound, these methods can provide profound insights where experimental data is lacking.

Future computational studies should be directed towards:

Structural and Electronic Analysis: Using methods like Density Functional Theory (DFT) to analyze the molecule's three-dimensional structure, conformational flexibility, and electronic properties (e.g., electrostatic potential, frontier molecular orbitals). researchgate.net This can help predict its reactivity and potential interaction sites.

Mechanism Elucidation: Modeling the reaction pathways for its synthesis, whether chemical or enzymatic. This can help optimize reaction conditions and guide the design of more efficient catalysts. For instance, computational modeling can shed light on the complex carbocation rearrangements common in acid-catalyzed terpene chemistry. researchgate.net

Predicting Biological Targets: Employing molecular docking and molecular dynamics (MD) simulations to screen this compound against libraries of known protein structures. researchgate.net This can generate hypotheses about its biological targets, which can then be validated experimentally.

Lead Optimization: If a biological activity is confirmed, computational methods can be used to design derivatives with improved potency, selectivity, and pharmacokinetic properties by modeling how structural modifications affect binding to the target protein.

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of specific sesquiterpenoids in complex matrices like plant extracts, biological fluids, or environmental samples is a significant analytical challenge due to their structural diversity, low volatility, and often low concentrations.

Future research should focus on developing highly sensitive and specific analytical methods for this compound. While standard techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for sesquiterpene analysis, advancements are needed. researchgate.netnih.gov Key areas for development include:

Hyphenated Mass Spectrometry Techniques: The use of liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) can offer superior sensitivity and specificity for identifying and quantifying the compound in complex mixtures. unime.it

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This powerful technique provides greatly enhanced separation capacity, which is ideal for resolving isomeric sesquiterpenoids within a complex volatile profile.

Novel Ionization Methods: Exploring advanced ionization techniques, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), could enable real-time, online monitoring of the compound if it is sufficiently volatile, which is particularly useful in studies of plant-atmosphere interactions. copernicus.org

Certified Reference Material: The synthesis and characterization of a pure analytical standard of this compound is a prerequisite for accurate quantification and will be essential for all future analytical and biological studies.

Integration into Multi-Omics Research for Systemic Understanding (e.g., Metabolomics as a Biomarker)

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. The detection of the related compound 3,7-epoxycaryophyllan-6-one in the metabolome of Canna indica roots suggests that this compound could be a constituent of specific plant metabolomes. researchgate.net

Future research should aim to integrate the analysis of this compound into a multi-omics framework to:

Identify it as a Biomarker: Through broad metabolomic profiling of various plant species or organisms, the presence and abundance of this compound could be correlated with specific genetic traits, developmental stages, or responses to biotic and abiotic stress. mdpi.com This could establish it as a valuable biomarker.

Elucidate Biosynthetic Pathways: By correlating its abundance with gene expression data (transcriptomics) from the same organism, it may be possible to identify the genes and enzymes responsible for its biosynthesis, including the specific terpene synthases and tailoring enzymes (e.g., oxidases). mdpi.com

Understand its Biological Role: Integrating its presence into a larger network analysis of metabolites and proteins can help elucidate its function within the organism. For example, its production might be part of a plant's chemical defense system or an intermediate in a larger metabolic pathway.

Such a systems-level understanding will not only clarify the natural role of this compound but also inform its potential applications in agriculture, biotechnology, and medicine.

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